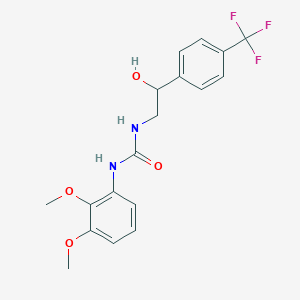

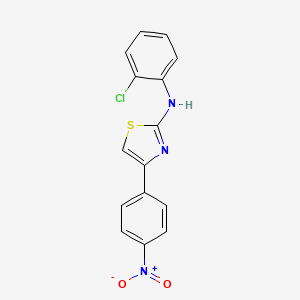

![molecular formula C18H14O7 B2541181 4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid CAS No. 1239853-95-2](/img/structure/B2541181.png)

4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid" is a complex organic molecule that appears to be related to the family of benzodioxolecarboxylic acids. These compounds are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzodioxolecarboxylic acids has been described in the literature. For instance, derivatives of 1,3-benzodioxoles, such as 4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid, have been prepared from corresponding aldehydes through oxidation processes . Similarly, the synthesis of complex molecules involving methoxyphenyl groups has been reported, where reactions of methoxyphenylhydrazine with dihydrofurandione yielded compounds like 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the molecular geometry, vibrational frequencies, and chemical shift values of a pyrazole carboxylic acid derivative were determined using Hartree–Fock and density functional methods . These techniques could be employed to analyze the molecular structure of "this compound" to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzodioxolecarboxylic acids and their derivatives can be quite varied. For example, the debenzylation of methoxy-α-methylbenzyl esters has been achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), indicating that these compounds can undergo oxidative transformations . Additionally, the formation of carboxyketenes from oxazinones and Meldrum's acid derivatives suggests that the compound may also participate in thermal fragmentation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxolecarboxylic acids and related compounds have been characterized in several studies. For instance, the acidity of various dimethoxybenzodioxolecarboxylic acids has been compared, with pKa values indicating the strength of their acidic nature . The solvate structures and intermolecular hydrogen bonding patterns have also been analyzed, as seen in the study of a pyrazole carbothioic acid derivative . These findings can provide a foundation for predicting the solubility, stability, and reactivity of "this compound".

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

This compound and related structures have been explored for their chemical properties and synthesis methodologies. For example, the study of benzodioxole derivatives highlighted their significance in the development of endothelin receptor antagonists, showcasing the critical role of the benzodioxole group in binding affinity and selectivity (Tasker et al., 1997). Similarly, research on oxidative debenzylation of related esters presents innovative protecting group strategies for carboxylic acids, enhancing synthetic efficiency (Yoo, Kim Hye, & Kyu, 1990).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of the mentioned structure have been synthesized and evaluated for various biological activities. The synthesis and crystal structure analysis of related compounds contribute to our understanding of their potential in biological applications, such as cardiovascular disease prevention through enzyme inhibition (Jayaraj & Desikan, 2020).

Material Science and Corrosion Inhibition

Another application area is in material science, where derivatives have been studied for their corrosion inhibition properties. For instance, research on the inhibition performance of certain triazole derivatives on mild steel in hydrochloric acid medium shows significant potential for these compounds in protecting metals from corrosion (Bentiss et al., 2009).

Propriétés

IUPAC Name |

4-[(E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl]-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-23-10-2-3-13(15(20)8-10)14(19)6-4-11-12(18(21)22)5-7-16-17(11)25-9-24-16/h2-8,20H,9H2,1H3,(H,21,22)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFLUFSBCWUMMK-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC3=C2OCO3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC3=C2OCO3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

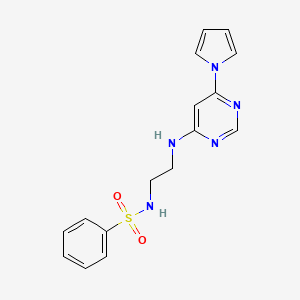

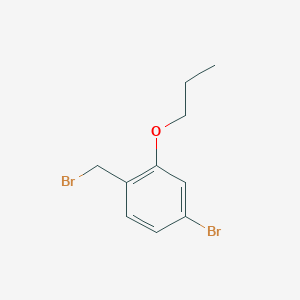

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

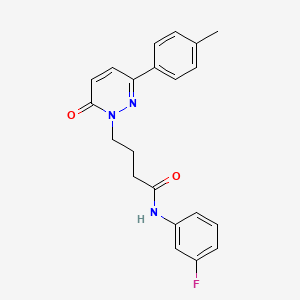

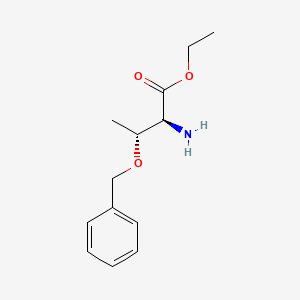

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

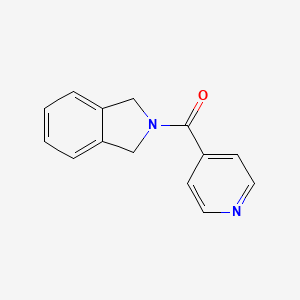

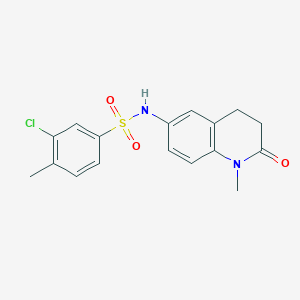

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)

![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)